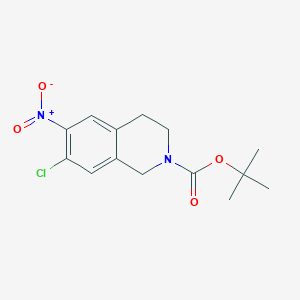

tert-Butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

tert-Butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 912846-74-3) is a nitro-substituted tetrahydroisoquinoline derivative with a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₄H₁₇ClN₂O₄, and it serves as a critical intermediate in pharmaceutical synthesis, particularly for compounds targeting neurological and oncological pathways . The compound is synthesized via nitration and halogenation of a Boc-protected tetrahydroisoquinoline precursor, followed by purification using column chromatography. Its nitro and chloro substituents at positions 6 and 7 of the isoquinoline ring confer unique electronic and steric properties, influencing reactivity in downstream reactions such as reductions or cross-couplings .

Properties

IUPAC Name |

tert-butyl 7-chloro-6-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O4/c1-14(2,3)21-13(18)16-5-4-9-7-12(17(19)20)11(15)6-10(9)8-16/h6-7H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZBFIOVXHTQEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting with the nitration of isoquinoline derivatives followed by chlorination and esterification. The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process is optimized to minimize waste and ensure safety, adhering to environmental regulations.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 6 of the tetrahydroisoquinoline scaffold undergoes reduction to yield the corresponding amine. This reaction is pivotal for generating pharmacologically relevant amines.

Key Reaction:

Starting Material:

tert-Butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Reagents/Conditions:

- Iron powder

- Ammonium chloride (NH₄Cl)

- Solvent system: Tetrahydrofuran (THF)/Methanol (MeOH)/Water (H₂O)

- Temperature: 60°C

- Duration: 4 hours

Product:

tert-Butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Yield: 62%

Mechanism:

The nitro group (–NO₂) is reduced to an amine (–NH₂) via catalytic hydrogenation-like conditions using iron as the reducing agent. Ammonium chloride acts as a proton source to stabilize intermediates.

Reactivity of the Chloro Substituent

- Suzuki-Miyaura Coupling: The chloro group could undergo palladium-catalyzed cross-coupling with boronic acids.

- Nucleophilic Aromatic Substitution (SNAr): Electron-deficient aromatic rings (due to nitro groups) may facilitate displacement of chlorine with nucleophiles (e.g., amines, alkoxides).

Comparative Analysis of Documented Reactions

| Reaction Type | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Nitro Reduction | Fe/NH₄Cl, THF/MeOH/H₂O, 60°C, 4h | 6-Amino-7-chloro-tetrahydroisoquinoline derivative | 62% |

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 2-amino-3-hydroxy-4,4-dimethylpentanoic acid; hydrochloride serves as a crucial building block. Its ability to participate in various chemical reactions enhances its utility:

- Oxidation : The hydroxyl group can be oxidized to yield ketones or aldehydes.

- Reduction : The amino group can undergo reduction to form primary amines.

- Substitution : The compound can engage in nucleophilic substitution reactions with halides or alkoxides.

Biology

The compound has garnered attention for its potential biological activities:

- Enzyme Interaction : It acts as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.

- Antioxidant Activity : Exhibits significant antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.

- Neuroprotective Effects : Investigated for enhancing neuronal survival in neurodegenerative disease models by modulating oxidative stress pathways.

- Antimicrobial Properties : Shows activity against various bacterial strains through mechanisms that disrupt cell membranes.

Medicine

Research is ongoing to explore the therapeutic potential of this compound:

- Drug Development : Its structure makes it a candidate for developing treatments for conditions such as Alzheimer's disease due to its ability to inhibit acetylcholinesterase and butyrylcholinesterase.

Industry

In industrial applications, 2-amino-3-hydroxy-4,4-dimethylpentanoic acid; hydrochloride is utilized:

- Production of Specialty Chemicals : Acts as an intermediate in synthesizing other compounds.

- Peptide Synthesis : Employed in creating synthetic peptides for various applications.

Case Studies

Several case studies highlight the compound's efficacy and potential:

-

Neuroprotection Study :

- A study demonstrated that treatment with the compound improved cognitive function in animal models of Alzheimer's disease. The mechanism was linked to its antioxidant properties and modulation of neurotransmitter levels.

-

Antimicrobial Efficacy Assessment :

- Research evaluated the antimicrobial effects against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial load following treatment with the compound.

-

Peptide Synthesis Study :

- A study showcased the utility of 2-amino-3-hydroxy-4,4-dimethylpentanoic acid in synthesizing peptides that exhibited enhanced stability and bioactivity compared to traditional amino acids.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant Activity | Scavenges free radicals; inhibits lipid peroxidation |

| Neuroprotective Effects | Enhances neuronal survival; modulates oxidative stress pathways |

| Antimicrobial Properties | Disrupts bacterial cell membranes; inhibits growth |

| Therapeutic Potential | Candidate for drug development in neurodegenerative diseases |

Mechanism of Action

The mechanism by which tert-Butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The nitro group and chloro substituent play crucial roles in its biological activity, influencing pathways related to cell growth, apoptosis, and microbial inhibition.

Comparison with Similar Compounds

Key Differences :

- The methoxy substituent in the 6-position (CAS 921224-62-6) increases solubility in polar solvents compared to the chloro analog .

- The nitro group in both compounds serves as a precursor for amino derivatives, but the chloro substituent in 912846-74-3 introduces steric hindrance, slowing nucleophilic substitution reactions .

Halogen-Substituted Derivatives

Key Differences :

- Bromine in 258515-65-0 offers superior leaving-group ability compared to chlorine in 912846-74-3, making it more reactive in Pd-catalyzed couplings .

- The hydroxy group in 1579518-76-5 introduces hydrogen-bonding interactions, altering crystallization behavior .

Amino and Hydroxy Derivatives

Key Differences :

- The amino derivative (912846-75-4) is synthesized via reduction of the nitro group in 912846-74-3, highlighting the nitro group’s role as a synthetic handle .

- Hydroxy derivatives like 188576-49-0 exhibit lower thermal stability due to hydrogen-bonding networks .

Functional Group Diversity in Similar Compounds

Key Differences :

- The cyanobenzyl group in C₂₂H₂₅N₂O₂ improves affinity for hydrophobic enzyme pockets compared to the nitro group in 912846-74-3 .

- Hydroxymethyl substituents (622867-52-1) increase water solubility, critical for in vivo applications .

Biological Activity

tert-Butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 912846-74-3) is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a unique structure that includes a chloro and nitro group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular macromolecules.

Potential Mechanisms:

- Nitric Oxide Release : Compounds with nitro groups can release nitric oxide (NO) upon reduction, which has significant implications in cardiovascular health and neurobiology.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that this compound may also exhibit activity against various pathogens.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the following table:

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating potent activity .

- Cytotoxic Effects on Cancer Cells : In vitro studies showed that the compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. The IC50 values ranged from 5 to 10 µM across different cell lines, highlighting its potential as an anticancer agent .

- Inflammation Modulation : Research indicated that this compound could modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential therapeutic role in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.